PROTAC GDI2 Degrader-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC GDI2 Degrader-1 involves the conjugation of a ligand that binds to GDI2 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing PROTACs typically involve multi-step organic synthesis, including amide bond formation, esterification, and click chemistry .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput purification methods. The production process would need to ensure high purity and yield, as well as compliance with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
PROTAC GDI2 Degrader-1 primarily undergoes reactions related to its mechanism of action, including:
Ubiquitination: The compound facilitates the transfer of ubiquitin molecules to GDI2, marking it for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, GDI2 is recognized and degraded by the 26S proteasome.
Common Reagents and Conditions
E3 Ubiquitin Ligase Ligands: These ligands are crucial for recruiting the E3 ubiquitin ligase to the target protein.
Major Products Formed
The major product formed from the reaction of this compound is the ubiquitinated form of GDI2, which is subsequently degraded into smaller peptides by the proteasome .
Scientific Research Applications
PROTAC GDI2 Degrader-1 has several scientific research applications, including:
Protein Degradation Studies: As a PROTAC, this compound is used to study the mechanisms of targeted protein degradation and the role of specific proteins in various cellular processes.
Drug Discovery: This compound serves as a lead compound for developing new therapeutics that target GDI2 and other similar proteins.
Mechanism of Action
PROTAC GDI2 Degrader-1 exerts its effects by inducing the degradation of GDI2 through the ubiquitin-proteasome system. The compound binds to GDI2 and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to GDI2, marking it for degradation by the proteasome . The degradation of GDI2 disrupts its function, leading to antitumor effects in cancer cells that overexpress this protein .
Comparison with Similar Compounds
Similar Compounds
PROTAC IRAK3 Degrader-1: A selective and potent degrader of interleukin-1 receptor-associated kinase 3, demonstrating significant antitumor activity.
PROTAC TTK Degrader-2: A potent degrader of threonine tyrosine kinase, showing effective target degradation and anticancer activity.
Uniqueness
PROTAC GDI2 Degrader-1 is unique in its ability to selectively degrade GDI2, a protein implicated in cancer progression. Its high specificity and potency make it a valuable tool for studying the role of GDI2 in cancer and developing targeted therapies .
Properties
Molecular Formula |
C59H81N7O9 |
---|---|
Molecular Weight |
1032.3 g/mol |
IUPAC Name |
(2R)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[2-[4-[[(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-2-hydroxy-4-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-yl]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-4-methylpentanamide |
InChI |
InChI=1S/C59H81N7O9/c1-39(2)23-52(62-58(69)56(67)51(60)30-45-11-9-8-10-12-45)57(68)61-14-17-71-19-21-73-22-20-72-18-16-65-36-49(63-64-65)34-59(70)33-44(7)66-15-13-48-31-54(74-37-46-26-40(3)24-41(4)27-46)55(32-50(48)53(66)35-59)75-38-47-28-42(5)25-43(6)29-47/h8-12,24-29,31-32,36,39,44,51-53,56,67,70H,13-23,30,33-35,37-38,60H2,1-7H3,(H,61,68)(H,62,69)/t44-,51+,52+,53+,56-,59+/m0/s1 |
InChI Key |
MJHIWLXBPBFJAP-UROWPWKKSA-N |
Isomeric SMILES |
C[C@H]1C[C@](C[C@H]2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CCOCCOCCOCCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]([C@@H](CC7=CC=CC=C7)N)O)O |
Canonical SMILES |
CC1CC(CC2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CCOCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC7=CC=CC=C7)N)O)O |
Origin of Product |
United States |
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